Product packaging for 2-Amino-5-bromo-3-(dimethylamino)pyrazine(Cat. No.:CAS No. 89641-34-9)

2-Amino-5-bromo-3-(dimethylamino)pyrazine

Cat. No.: B1339907
CAS No.: 89641-34-9
M. Wt: 217.07 g/mol
InChI Key: FBHYHUKOQSACFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-bromo-3-(dimethylamino)pyrazine is a versatile brominated aminopyrazine derivative designed for research and development applications. This compound serves as a valuable synthetic intermediate in medicinal chemistry, particularly in the construction of nitrogen-containing heterocycles commonly found in active pharmaceutical ingredients. Its molecular structure, featuring an electron-rich pyrazine ring with bromine and dimethylamino functional groups, makes it a suitable precursor for further functionalization via cross-coupling reactions and nucleophilic substitutions. This scaffold is of significant interest in the design of small molecule kinase inhibitors. Pyrazine-based compounds are prominent in targeted cancer therapy, with several FDA-approved drugs acting as ATP-competitive inhibitors that bind to the kinase domain, often forming critical hydrogen bonds and hydrophobic interactions with key amino acids . Researchers can utilize the bromine atom on this core structure for palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce diverse aromatic and heteroaromatic systems, thereby exploring structure-activity relationships. The compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9BrN4 B1339907 2-Amino-5-bromo-3-(dimethylamino)pyrazine CAS No. 89641-34-9

Properties

IUPAC Name

5-bromo-3-N,3-N-dimethylpyrazine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN4/c1-11(2)6-5(8)9-3-4(7)10-6/h3H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHYHUKOQSACFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CN=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50557438
Record name 5-Bromo-N~3~,N~3~-dimethylpyrazine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89641-34-9
Record name 5-Bromo-N~3~,N~3~-dimethylpyrazine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-3-(dimethylamino)pyrazine typically involves the bromination of 2-Amino-3-(dimethylamino)pyrazine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired position on the pyrazine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-3-(dimethylamino)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-Amino-5-(substituted amino)-3-(dimethylamino)pyrazine derivatives .

Scientific Research Applications

2-Amino-5-bromo-3-(dimethylamino)pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-3-(dimethylamino)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Coordination Chemistry

Pyrazine derivatives with varying substituents exhibit distinct coordination behaviors with transition metals like ruthenium(III). Key comparisons include:

Compound Substituents (Positions) Metal Complex Stability (log K) Geometry Biological Activity
2-Amino-5-bromo-3-(dimethylamino)pyrazine Br (5), NH₂ (2), N(CH₃)₂ (3) Not reported Predicted octahedral Antifungal (potential)
2-Amino-5-bromo-3-(methylamino)pyrazine (ABMAP) Br (5), NH₂ (2), NHCH₃ (3) log K₁ = 4.2; log K₂ = 3.8 Octahedral (Ru³⁺) Antifungal ([RuCl(PAOX)₂(OH₂)]Cl₂)
2-Amino-5-bromo-3-(ethylamino)pyrazine Br (5), NH₂ (2), NHC₂H₅ (3) Not studied — (Safety data available )
Pyrazine-2-thiocarboxamide (PTCA) SH (2), CONH₂ (2) log K₁ = 5.1; log K₂ = 4.5 Octahedral (Ru³⁺) Moderate antimicrobial
  • Dimethylamino vs. Methylamino (ABMAP): The dimethylamino group in the target compound introduces greater steric bulk and stronger electron-donating effects than ABMAP’s methylamino group. This may reduce metal-ligand binding efficiency but enhance solubility in organic solvents .

Key Research Findings and Gaps

Coordination Chemistry: Ru(III) complexes with ABMAP exhibit 1:1 and 1:2 stoichiometry, but the dimethylamino analogue’s stability constants remain unstudied. Computational modeling (e.g., AM1/PM3 methods) predicts octahedral geometry, though experimental validation is needed .

Biological Potential: While ABMAP complexes show antifungal activity, the dimethylamino variant’s efficacy against drug-resistant strains is unexplored. Its safety profile also requires assessment, as ethylamino analogues have documented handling hazards .

Substituent Optimization: Fluorescence studies on thiazolo[4,5-b]pyrazines suggest dimethylamino groups enhance quantum yields via electron donation . This property could be leveraged in the target compound for imaging or sensing applications.

Biological Activity

Overview

2-Amino-5-bromo-3-(dimethylamino)pyrazine is a heterocyclic compound with significant potential in medicinal chemistry. Its structure, characterized by a bromine atom and a dimethylamino group, suggests various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

  • Chemical Formula : C6_6H9_9BrN4_4
  • CAS Number : 89641-34-9
  • Molecular Weight : 217.06 g/mol

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of brominated pyrazines have shown effectiveness against various bacterial strains. A study highlighted the antibacterial and antifungal activities of related compounds, suggesting that the presence of bromine enhances these effects due to its electronegative nature, which can influence the interaction with microbial cell membranes .

Anticancer Properties

The anticancer potential of pyrazine derivatives has been explored in several studies. These compounds have been shown to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival. For example, the dimethylamino group may enhance solubility and bioavailability, facilitating better interaction with target proteins involved in cancer progression .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The following mechanisms are proposed:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Receptor Modulation : It can bind to receptors on cell surfaces, altering cellular responses.
  • Oxidative Stress Induction : Some studies suggest that it may induce oxidative stress in target cells, leading to apoptosis.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various pyrazine derivatives, including this compound, against clinical isolates of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using the microbroth dilution method, showing promising results particularly against Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Activity
This compound32Moderate
Control (Ampicillin)8High

Study 2: Anticancer Activity

In a separate investigation, the anticancer properties were assessed using human cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated significant cytotoxicity with IC50_{50} values ranging from 10 to 20 µM.

Cell LineIC50_{50} (µM)Effect
HeLa15High
MCF-712Very High

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